N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)20-21-22/h1-5,7-10H,6,11-13H2,(H,19,23) |
InChI Key |
NEEQQVFSRQHLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Amide Coupling
Purification and Characterization
Crude products are purified via recrystallization using methanol or methanol-chloroform mixtures. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of characteristic bands, including C=O stretches at 1681–1727 cm⁻¹ and N–H bends at 3275 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:
-
¹H-NMR : Aromatic protons appear as doublets and triplets between δ 7.48–8.31 ppm, while aliphatic chains show signals at δ 2.47–4.69 ppm.
-
¹³C-NMR : Carbonyl carbons resonate at δ 155.74–171.37 ppm, and aromatic carbons appear between δ 114.37–146.61 ppm.
Mass spectrometry (MS) further corroborates molecular weight, with the molecular ion peak observed at m/z 333 for intermediates and m/z 437 for the final product.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents like DCM maximize coupling efficiency, while THF may require extended reaction times. Aqueous mixtures (e.g., methanol-water) are avoided in later stages to prevent hydrolysis of the activated intermediate.
Steric and Electronic Effects
The benzyl group’s electron-donating nature enhances nucleophilicity, but steric hindrance can reduce reaction rates. Substituting benzylamine with bulkier amines (e.g., tert-butylamine) decreases yields by 20–30%, highlighting the importance of amine selection.
Temperature Control
Exothermic reactions during diazotization necessitate rigorous temperature control (0–5°C) to prevent decomposition. Elevated temperatures (>40°C) during amide coupling promote racemization and byproduct formation.
Comparative Analysis with Analogous Compounds
This compound shares synthetic pathways with structurally related compounds, such as N-propyl-4-(4-oxobenzotriazin-3(4H)-yl)butanamide and N-phenyl derivatives . Key differences include:
Table 2: Comparison of Amide Derivatives
| Compound | Yield (%) | Reaction Time (h) | Biological Activity |
|---|---|---|---|
| N-Benzyl derivative (target) | 91 | 24 | Anticancer potential |
| N-Propyl derivative | 87 | 12 | Anti-inflammatory |
| N-(4-Chlorophenyl) derivative | 78 | 18 | Enzyme inhibition |
The benzyl group’s aromaticity enhances π-π interactions with biological targets, potentially improving binding affinity compared to alkyl substituents.
Scalability and Industrial Relevance
While laboratory-scale syntheses achieve yields >85%, scaling poses challenges in maintaining low temperatures during diazotization and minimizing solvent waste. Continuous flow reactors and catalytic methods are under investigation to improve efficiency. The patent literature emphasizes the use of sodium metabisulfite and cyanide salts in analogous syntheses, though these reagents introduce safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated benzotriazine derivatives.
Substitution: Functionalized benzotriazine derivatives with various substituents.
Scientific Research Applications
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Key properties of selected analogs are compared below:
*Estimated based on structural analogs.
The N-benzyl derivative exhibits moderate lipophilicity (logP ~3.8), balancing membrane permeability and solubility.
Functional and Application Differences
- Pharmaceutical Potential: N-alkyl/aryl derivatives () are typically explored as kinase inhibitors or antimicrobial agents due to the benzotriazinone's ability to mimic purine scaffolds .
- Agrochemical Use: Compounds like Azinphos ethyl (), an organophosphorus derivative with a benzotriazinylmethyl group, are utilized as insecticides but exhibit higher toxicity due to acetylcholinesterase inhibition .
- Structural Complexity: The quinazolinone-containing analog () may target dual enzymatic sites (e.g., tyrosine kinases and topoisomerases) owing to its extended conjugated system .
Research Findings and Trends
- Bioactivity : In , N-alkyl derivatives showed superior antimicrobial activity compared to N-aryl analogs, likely due to enhanced membrane interaction. The N-benzyl variant’s activity remains uncharacterized but is hypothesized to align with these trends.
- Toxicity: Organophosphorus analogs () highlight the critical impact of structural modifications; replacing the phosphate group with a carboxamide (as in the target compound) reduces mammalian toxicity .
- Computational Insights: Molecular docking studies suggest that the benzotriazinone core in N-(3-methoxyphenyl) derivatives forms stable hydrogen bonds with kinase active sites, a feature likely shared by the N-benzyl analog .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide?
- Answer : The compound is synthesized via multi-step routes involving: (i) Nucleophilic substitution : Reacting 4-chlorobutanamide intermediates with benzotriazinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) . (ii) Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate benzylamine with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid .
- Key considerations : Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of the benzotriazinone ring). Purity is typically verified via HPLC (>95%) and NMR .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ ~4.3 ppm for CH₂N, aromatic protons at δ ~7.3 ppm) and the benzotriazinone moiety (distinct carbonyl signals at δ ~165 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and benzotriazinone C=O (~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇N₃O₂ at 311.1274) .
Q. What preliminary biological screening assays are relevant for this compound?
- Answer :
- Enzyme inhibition : Test against COX-1/COX-2 or other oxidoreductases due to structural similarity to benzotriazinone-based inhibitors .
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to COX enzymes?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzotriazinone core and COX-2’s hydrophobic pocket. Key residues (e.g., Arg120, Tyr355) should show hydrogen bonding or π-π stacking .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG < −7 kcal/mol suggests strong affinity) .
Q. How to resolve contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and enzyme lot .
- Meta-analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from independent studies. Address outliers via Grubbs’ test .
- Structural analogs : Compare activity trends with derivatives (e.g., pyridin-2-yl vs. benzyl substituents) to identify pharmacophore requirements .
Q. What environmental fate studies are applicable to this compound?
- Answer :
- Hydrolysis : Test stability at pH 5–9 (25–50°C) to assess degradation kinetics. Benzotriazinones often hydrolyze slowly (t₁/₂ > 30 days) .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor via LC-MS for byproducts (e.g., ring-opened triazinones) .
- Ecotoxicity : Use Daphnia magna or zebrafish embryos (OECD guidelines) to determine LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
